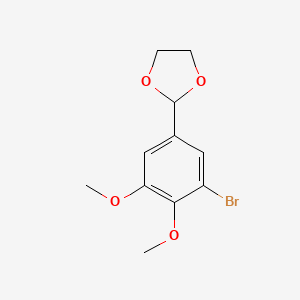
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride is a chiral diamine compound with two nitrophenyl groups attached to the ethylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride typically involves the reaction of (1S, 2S)-1,2-diaminocyclohexane with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product as a dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Formation of (1S, 2S)-1,2-Bis(4-aminophenyl)ethylenediamine.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a molecular probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and cellular processes. The nitrophenyl groups play a crucial role in its reactivity and binding affinity, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S, 2S)-1,2-Diaminocyclohexane
- (1S, 2S)-1,2-Bis(4-aminophenyl)ethylenediamine
- (1S, 2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine
Uniqueness
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride is unique due to the presence of nitro groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in catalysis, materials science, and medicinal chemistry.
Propiedades
IUPAC Name |
1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYGNJVCKPVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)

![1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)
![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)



![2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid](/img/structure/B12093127.png)
